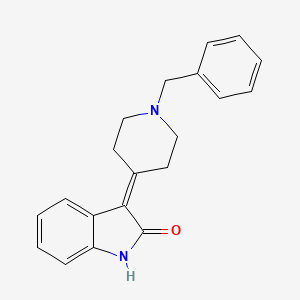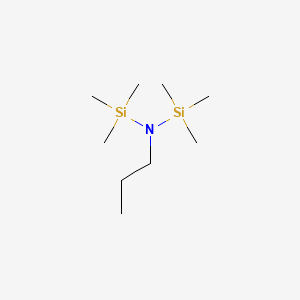
Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl-
概要
説明
Hexamethyldisilazane (HMDS) is an organosilicon compound with the molecular formula [(CH3)3Si]2NH . It is a colorless liquid used as a reagent and precursor in organic synthesis and organometallic chemistry . It is also known as Bis(trimethylsilyl)amine .
Synthesis Analysis
HMDS is synthesized by treating trimethylsilyl chloride with ammonia . The reaction is as follows: 2(CH3)3SiCl + 3NH3 → [(CH3)3Si]2NH + 2NH4Cl . Ammonium nitrate together with triethylamine can be used instead .Molecular Structure Analysis
The molecule is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms . An electron diffraction study shows that the silicon-nitrogen bond length (173.5 pm) and Si-N-Si bond angle (125.5°) are similar to disilazane (in which methyl groups are replaced by hydrogen atoms), suggesting that steric factors are not a factor in regulating angles in this case .Chemical Reactions Analysis
HMDS is a stable and effective reagent for the trimethylsilylation of hydrogen-labile substrates such as alcohols, amines, and carboxylic acids . It is commonly used for the protection of sensitive functional groups during chemical synthesis .Physical And Chemical Properties Analysis
HMDS has a molecular weight of 161.39 g/mol . It is a colorless liquid with a density of 0.78 g/cm3 at 20 °C . It has a melting point of -82 °C and a boiling point of 126 °C/1013 mbar . It has a vapor pressure of 20 hPa at 20 °C .科学的研究の応用
Organic Synthesis and Material Modification
- Hexamethyl disilazane is used as a protection group, modifiers, and catalysts in organic synthesis. It is also applied in surface modification, nerve tissue scanning, and plasma polymerization in organic materials (Zeng, 2012).
Hydroxyl Group Protection
- It serves as a non-toxic, metal-free, and green organocatalyst for protecting hydroxyl groups as trimethylsilyl ethers at room temperature under mild conditions (Ghorbani‐Choghamarani & Norouzi, 2011).
Synthesis of Polyfunctional Disilazane
- Used in the synthesis of novel classes of polyfunctional disilazane through a trans-silylation route (Bacqué et al., 1994).
Catalytic Applications
- In catalysis, it's used for selective deuteration of disilazane in ruthenium complexes (Ayed et al., 2005).
Synthesis of 2‐Aza‐1,3‐Butadienes
- Utilized in the synthesis of 2‐Aza‐1,3‐butadienes from carbonyl compounds in the presence of cobalt-containing catalysts (Sisák, 2006).
Formation of Organosilazanes
- Reacts with organylhalosilanes to form organylchlorosilazanes (Basenko et al., 1991).
Nucleophilicity Manipulation in Organic Synthesis
- Used for efficient formation of triazolinones through manipulation of N and O nucleophilicity in organic synthesis (Huang et al., 2004).
Silica Surface Functionalization
- Applied in the functionalization of MCM-41 Silicas via silazane silylation for effective pore size engineering (Anwander et al., 2000).
Silylation of Hydroxyl Groups
- Used in the silylation of hydroxyl groups and their convenient deprotection under non‐aqueous conditions (Lakouraj & Akbari, 2003).
作用機序
Safety and Hazards
HMDS is classified as Acute Tox. 3 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 3, and Flam. Liq. 2 . It is harmful if swallowed, causes severe skin burns and eye damage, is toxic in contact with skin, harmful if inhaled, and harmful to aquatic life with long-lasting effects . It is also a highly flammable liquid and vapor .
将来の方向性
HMDS is increasingly used as a molecular precursor in chemical vapor deposition techniques to deposit silicon carbonitride thin films or coatings . It is also used as a precursor to fabricate multilayer quantum dot light-emitting diodes, to modify dielectric surfaces of organic thin film transistors, and to fabricate superhydrophobic coatings on epoxy resins .
特性
IUPAC Name |
N,N-bis(trimethylsilyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H25NSi2/c1-8-9-10(11(2,3)4)12(5,6)7/h8-9H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCQLXKVOQBVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN([Si](C)(C)C)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H25NSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303577 | |
| Record name | Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl- | |
CAS RN |
7331-84-2 | |
| Record name | NSC159135 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



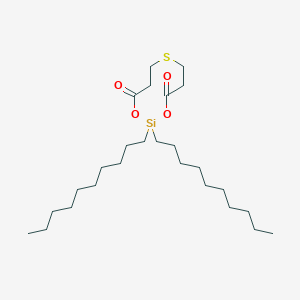
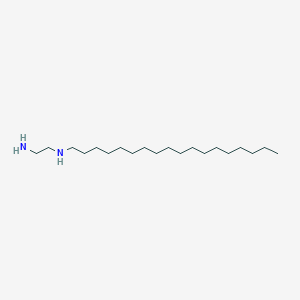
![2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethyl)isoquinolinium bromide](/img/structure/B3056596.png)
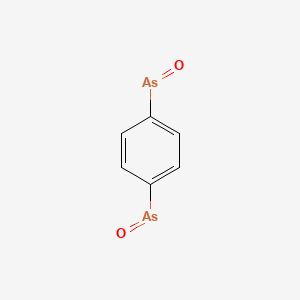
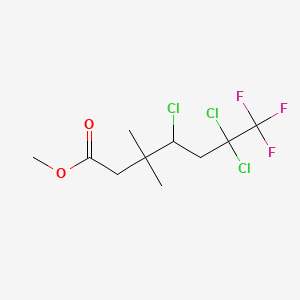
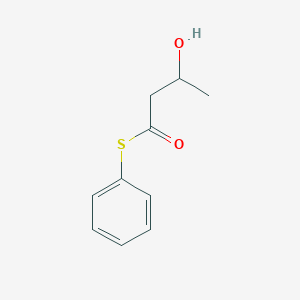
![4-Nitrobenzo[d][1,3]dioxole](/img/structure/B3056602.png)
![6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B3056603.png)
![3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid](/img/structure/B3056604.png)

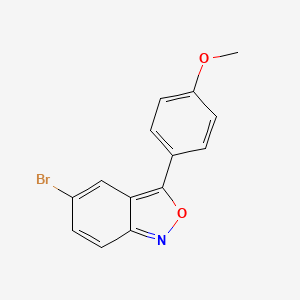
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',6'-bis(diethylamino)-3'-methyl-](/img/structure/B3056611.png)
